5-(Aminomethyl)-2-methylpyridin-3-amine dihydrochloride
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Overview
Description
5-(Aminomethyl)-2-methylpyridin-3-amine dihydrochloride is a chemical compound that belongs to the class of aminomethyl pyridines. This compound is characterized by the presence of an aminomethyl group attached to the pyridine ring, which is further substituted with a methyl group. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-methylpyridin-3-amine dihydrochloride typically involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2-methylpyridin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Aminomethyl)-2-methylpyridin-3-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2-methylpyridin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. This can lead to modulation of biochemical pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)pyridine
- 3-(Aminomethyl)pyridine
- 4-(Aminomethyl)pyridine
Uniqueness
5-(Aminomethyl)-2-methylpyridin-3-amine dihydrochloride is unique due to the specific positioning of the aminomethyl and methyl groups on the pyridine ring. This structural arrangement can result in distinct chemical reactivity and biological activity compared to other aminomethyl pyridines.
Properties
Molecular Formula |
C7H13Cl2N3 |
---|---|
Molecular Weight |
210.10 g/mol |
IUPAC Name |
5-(aminomethyl)-2-methylpyridin-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c1-5-7(9)2-6(3-8)4-10-5;;/h2,4H,3,8-9H2,1H3;2*1H |
InChI Key |
MAFGRJGLZPOTCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)CN)N.Cl.Cl |
Origin of Product |
United States |
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